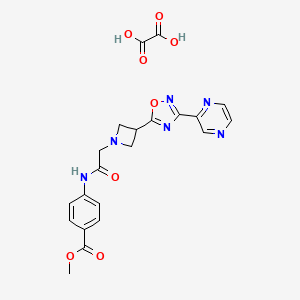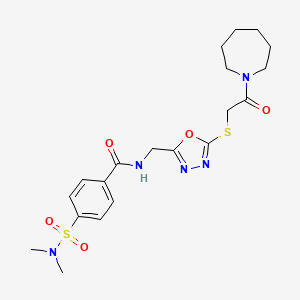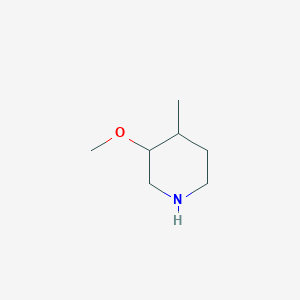![molecular formula C16H12ClN3O3S B2775337 Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-26-2](/img/structure/B2775337.png)
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety linked to a benzoate ester through a hydrazinecarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:
Formation of 6-chlorobenzo[d]thiazole: This is achieved by reacting 2-aminothiophenol with 6-chlorobenzoyl chloride under acidic conditions.
Hydrazinecarbonylation: The 6-chlorobenzo[d]thiazole is then reacted with hydrazine hydrate to form the hydrazine derivative.
Esterification: Finally, the hydrazine derivative is reacted with methyl 4-formylbenzoate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Azo derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties, potentially inhibiting key enzymes and pathways involved in these diseases.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
作用机制
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways Involved: Inhibition of COX pathways reduces inflammation, while disruption of microbial cell wall synthesis leads to antimicrobial effects.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities but differ in functional groups, affecting their biological activity.
Hydrazine Derivatives: Compounds such as phenylhydrazine have similar hydrazine moieties but lack the complex aromatic structure, leading to different reactivity and applications.
Uniqueness
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its combination of a benzo[d]thiazole ring with a hydrazinecarbonyl linkage, providing a versatile scaffold for further functionalization and diverse biological activities .
属性
IUPAC Name |
methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUXTXPBOYCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2775257.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide](/img/structure/B2775269.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2775270.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

